Phomoxanthone A hemi(ethyl acetate) hemi-hydrate
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Overview
Description
Phomoxanthone A is a naturally occurring mycotoxin isolated from the endophytic fungus Phomopsis species. It is a dimeric xanthone compound, known for its potent biological activities, including antimicrobial, antiparasitic, and anticancer properties . The compound has a complex structure, characterized by two tetrahydroxanthone units linked symmetrically at the C-4,4’ positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phomoxanthone A can be synthesized through various chemical routes. One common method involves the oxidative coupling of two tetrahydroxanthone units. The reaction typically requires strong oxidizing agents such as potassium permanganate or ceric ammonium nitrate under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of Phomoxanthone A is less common due to its complex structure and the challenges associated with large-scale synthesis. biotechnological approaches using fermentation of the Phomopsis species in optimized culture conditions have been explored. This method involves cultivating the fungus in a nutrient-rich medium, followed by extraction and purification of the compound using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Phomoxanthone A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The acetyl groups in Phomoxanthone A can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ceric ammonium nitrate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of Phomoxanthone A, which can exhibit different biological activities .
Scientific Research Applications
Phomoxanthone A has been extensively studied for its diverse biological activities:
Antimicrobial: It shows significant activity against various bacterial strains, including Bacillus subtilis, Escherichia coli, and Staphylococcus aureus.
Antiparasitic: The compound is effective against protozoan parasites such as Leishmania amazonensis and Trypanosoma cruzi.
Anticancer: Phomoxanthone A exhibits potent anticancer activity by inducing apoptosis in cancer cells.
Mechanism of Action
Phomoxanthone A exerts its effects primarily by targeting the mitochondria. It induces rapid, non-canonical mitochondrial fission, leading to the fragmentation of the mitochondrial matrix while keeping the outer mitochondrial membrane intact . This process is independent of the mitochondrial fission and fusion regulators DRP1 and OPA1. Additionally, Phomoxanthone A has been identified to target carbamoyl-phosphate synthase 1, weakening cellular respiration and electron transport chain activity .
Comparison with Similar Compounds
Phomoxanthone A is structurally related to other dimeric xanthones such as:
Phomoxanthone B: Similar to Phomoxanthone A but with an asymmetric linkage at C-2,4’.
Dicerandrol C: Symmetrically linked at C-2,2’.
Secalonic Acids: Another class of dimeric tetrahydroxanthone mycotoxins with similar properties.
Phomoxanthone A is unique due to its symmetric linkage at C-4,4’, which contributes to its higher toxicity and potent biological activities compared to its isomers .
Properties
Molecular Formula |
C38H38O16 |
---|---|
Molecular Weight |
750.7 g/mol |
IUPAC Name |
[(3S,4S,4aS)-5-[(5S,6S,10aS)-5-acetyloxy-10a-(acetyloxymethyl)-1,9-dihydroxy-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-4-yl]-4-acetyloxy-8,9-dihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthen-4a-yl]methyl acetate |
InChI |
InChI=1S/C38H38O16/c1-15-11-25(45)29-31(47)27-23(43)9-7-21(33(27)53-37(29,13-49-17(3)39)35(15)51-19(5)41)22-8-10-24(44)28-32(48)30-26(46)12-16(2)36(52-20(6)42)38(30,54-34(22)28)14-50-18(4)40/h7-10,15-16,35-36,43-44,47-48H,11-14H2,1-6H3/t15-,16-,35-,36-,37+,38+/m0/s1 |
InChI Key |
ZCLZNQUALWMDDN-CMDKCIDSSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)C2=C(C3=C(C=CC(=C3O[C@]2([C@H]1OC(=O)C)COC(=O)C)C4=C5C(=C(C=C4)O)C(=C6C(=O)C[C@@H]([C@@H]([C@@]6(O5)COC(=O)C)OC(=O)C)C)O)O)O |
Canonical SMILES |
CC1CC(=O)C2=C(C3=C(C=CC(=C3OC2(C1OC(=O)C)COC(=O)C)C4=C5C(=C(C=C4)O)C(=C6C(=O)CC(C(C6(O5)COC(=O)C)OC(=O)C)C)O)O)O |
Origin of Product |
United States |
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